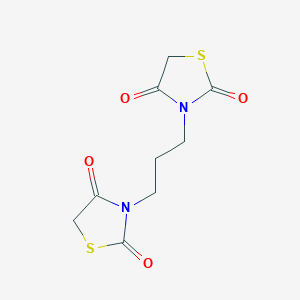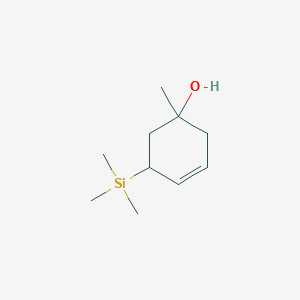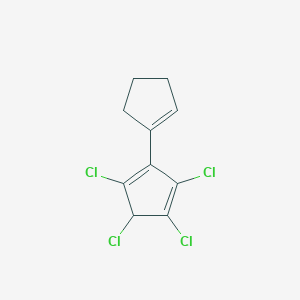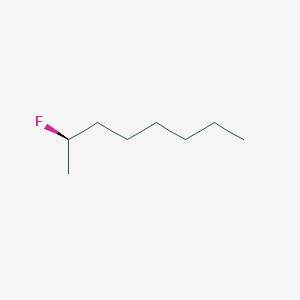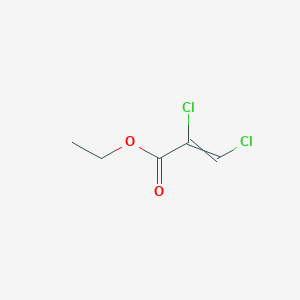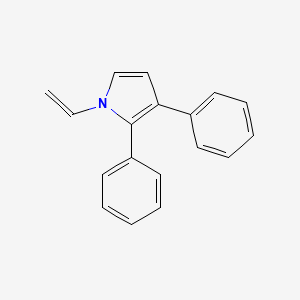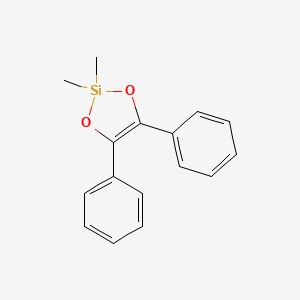
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole is a unique organosilicon compound characterized by its distinctive dioxasilole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole typically involves the reaction of diphenylsilane with acetone in the presence of a catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired dioxasilole compound through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dioxasilole to its corresponding silane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole involves its interaction with various molecular targets. The compound’s silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating its incorporation into diverse chemical structures. The dioxasilole ring imparts stability and rigidity to the compound, enhancing its performance in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Similar in structure but lacks the silicon atom.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Contains a similar phenyl group arrangement but differs in its core structure.
Uniqueness
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole is unique due to the presence of the silicon atom within the dioxasilole ring. This silicon atom imparts distinct chemical and physical properties, making the compound valuable in applications where stability and rigidity are crucial.
Eigenschaften
CAS-Nummer |
55629-19-1 |
|---|---|
Molekularformel |
C16H16O2Si |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
2,2-dimethyl-4,5-diphenyl-1,3,2-dioxasilole |
InChI |
InChI=1S/C16H16O2Si/c1-19(2)17-15(13-9-5-3-6-10-13)16(18-19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
NSSPFVFOZICQKE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
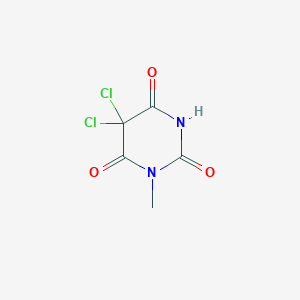
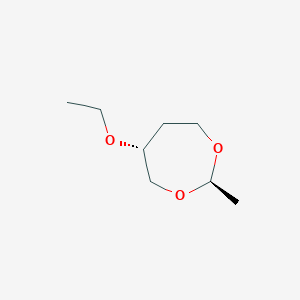

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
